molecular formula C13H12N2O6 B5793340 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate

Cat. No.: B5793340
M. Wt: 292.24 g/mol
InChI Key: HORVQOMOHYPQFC-UHFFFAOYSA-N
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Description

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate is a chemical compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate typically involves the reaction of potassium phthalimide with bromoethyl propanoate under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate

Uniqueness

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate is unique due to its specific structural features, such as the presence of both a nitro group and a dioxoisoindoline moiety

Properties

IUPAC Name

2-(5-nitro-1,3-dioxoisoindol-2-yl)ethyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c1-2-11(16)21-6-5-14-12(17)9-4-3-8(15(19)20)7-10(9)13(14)18/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORVQOMOHYPQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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